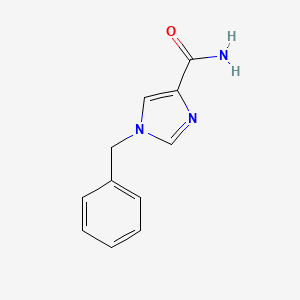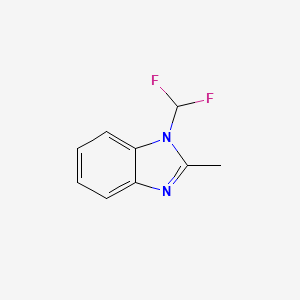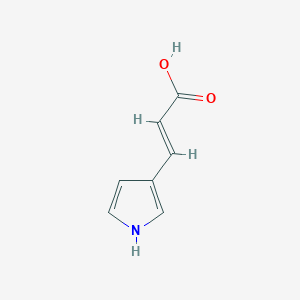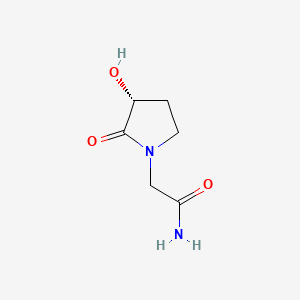![molecular formula C11H11NO3 B3359392 3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one CAS No. 851682-15-0](/img/structure/B3359392.png)
3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one
Descripción general
Descripción
3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses o-aminophenols and ketones in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of these synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: Oxidation reactions typically yield hydroxylated derivatives.
Reduction: Reduction reactions can produce saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further chemical research and development.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the study of biological systems and the development of new therapeutic agents.
Medicine: The medicinal applications of this compound are vast. It can be used as a precursor in the synthesis of drugs targeting various diseases. Its derivatives have been explored for their potential use in treating conditions such as cancer, diabetes, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindole: Another indole derivative with potential biological activity.
6-Methylindole: A structural analog with similar reactivity and applications.
Uniqueness: 3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one stands out due to its specific structural features, such as the hydroxyl group at the 3-position and the methyl group at the 5-position
Propiedades
IUPAC Name |
3-hydroxy-5-methyl-3,7-dihydro-2H-furo[2,3-f]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4,9,13H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKKSZUGMWKTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC3=C(C=C21)C(CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603279 | |
| Record name | 3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851682-15-0 | |
| Record name | 3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359350.png)

![N-[(pyridin-3-yl)methyl]hydroxylamine](/img/structure/B3359377.png)
![Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone](/img/structure/B3359380.png)
![8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B3359383.png)


